(4-(o-Tolyl)thiophen-2-yl)methanamine (4-(o-Tolyl)thiophen-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439996
InChI: InChI=1S/C12H13NS/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-6,8H,7,13H2,1H3
SMILES: CC1=CC=CC=C1C2=CSC(=C2)CN
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

(4-(o-Tolyl)thiophen-2-yl)methanamine

CAS No.:

Cat. No.: VC13439996

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

(4-(o-Tolyl)thiophen-2-yl)methanamine -

Specification

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name [4-(2-methylphenyl)thiophen-2-yl]methanamine
Standard InChI InChI=1S/C12H13NS/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-6,8H,7,13H2,1H3
Standard InChI Key KCKPZHWDHHSBBS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CSC(=C2)CN
Canonical SMILES CC1=CC=CC=C1C2=CSC(=C2)CN

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound consists of a thiophene core (C₄H₃S) with two substituents:

  • o-Tolyl group: A methyl-substituted benzene ring attached to the 4-position of the thiophene.

  • Methanamine group: A primary amine (-CH₂NH₂) at the 2-position.
    The IUPAC name is [4-(2-methylphenyl)thiophen-2-yl]methanamine, with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.31 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NS
Molecular Weight203.31 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar solvents (e.g., DCM, THF)
LogP (Partition Coefficient)Estimated ~2.5 (hydrophobic)

Synthetic Routes

Gewald Reaction Adaptations

The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, involves the condensation of ketones, elemental sulfur, and cyanoacetates in the presence of a base . For (4-(o-Tolyl)thiophen-2-yl)methanamine:

  • Starting Material: o-Tolyl methyl ketone reacts with sulfur and ethyl cyanoacetate under basic conditions (e.g., diethylamine).

  • Cyclization: Forms the thiophene ring with simultaneous introduction of the amine group .

  • Purification: Column chromatography or recrystallization yields the final product .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldCitation
1o-Tolyl methyl ketone, S₈, EtO₂CCN45–60%
2Diethylamine, ethanol, reflux

Alternative Methods

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling could attach the o-tolyl group to pre-formed 2-aminothiophene intermediates .

  • Functional Group Interconversion: Reduction of nitriles or reductive amination of aldehydes may introduce the methanamine group .

Industrial and Material Science Applications

Organic Electronics

Thiophenes are key components in conductive polymers (e.g., PEDOT:PSS). The methanamine group’s electron-donating properties could optimize charge transport in organic semiconductors .

Dye and Pigment Synthesis

Thiophene-based azo dyes exhibit vibrant colors and stability. The o-tolyl group’s steric bulk may improve lightfastness in textile applications .

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess bioavailability and metabolism.

  • Structure-Activity Relationships (SAR): Modifying the o-tolyl and amine groups to optimize bioactivity.

  • Material Science: Investigating conductivity in polymer composites .

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